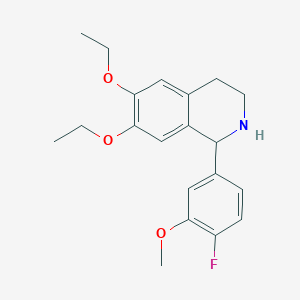
(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the quinoxaline family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline typically involves the reaction of pivaloyl chloride with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2z,3z)-2,3-Dibenzylidenebutanedioic acid: Another compound with similar structural features but different functional groups.
(2z,3z)-2-Benzylidene-2,3-dihydro-3-mesityl(phenyl)-methylenebenzofuran: Shares the (2z,3z) configuration but has a different core structure.
Uniqueness
(2z,3z)-Bis(pivaloylmethylene)-1,2,3,4-tetrahydro-quinoxaline is unique due to its specific combination of pivaloylmethylene groups and the tetrahydro-quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3,3-dimethylbut-1-enyl]quinoxalin-2-yl]-3,3-dimethylbut-1-en-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)17(23)11-15-16(12-18(24)20(4,5)6)22-14-10-8-7-9-13(14)21-15/h7-12,23-24H,1-6H3/b17-11-,18-12- |
InChI Key |
QOWORUHNECVSNW-WHYMJUELSA-N |
Isomeric SMILES |
CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)(C)C)/O)(C)C |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11510872.png)
![6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510887.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510893.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid](/img/structure/B11510906.png)
![9,9-dimethyl-12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11510912.png)

![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11510933.png)
![1-(4-methylphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11510936.png)

![N-[(2E,5E)-5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11510945.png)
![ethyl 4-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11510946.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510967.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11510975.png)
